4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a benzodioxole-substituted thiazole core linked to a 3,5-dimethoxyphenyl group via a 1,2,3-triazole-5-amine bridge. The 3,5-dimethoxyphenyl moiety may enhance solubility and electronic interactions with biological targets compared to halogenated or nitro-substituted analogs .
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-26-13-6-12(7-14(8-13)27-2)25-19(21)18(23-24-25)20-22-15(9-30-20)11-3-4-16-17(5-11)29-10-28-16/h3-9H,10,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBKMFQBLSTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole ring, a thiazole moiety, and a triazole structure. These components contribute to its unique chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 364.39 g/mol.
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives as candidates for antidiabetic drugs. For instance, compounds containing similar structures have shown significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values reported for related compounds range from 8.5 µM to 30 µM, indicating a promising avenue for further exploration in diabetes treatment .
Antiviral Properties
Compounds with thiazole and triazole structures have been evaluated for their antiviral activities. Research indicates that certain derivatives exhibit effective antiviral properties against various viruses. For example, thiazole derivatives have shown activity against Hepatitis B virus (HBV) and other viral pathogens . The specific compound under review may also possess similar antiviral efficacy, warranting further investigation.
The mechanism of action for compounds like this one typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for viral replication or metabolic pathways.
- Receptor Modulation : They can also modulate receptors involved in cellular signaling pathways, impacting disease processes.
Case Studies
- Antidiabetic Screening : In a study examining the α-amylase inhibitory effects of benzodioxole derivatives, the compound showed promising results with an IC50 value indicative of strong inhibitory activity .
- Antiviral Activity : A series of thiazole derivatives were tested against HBV and demonstrated significant antiviral activity with low cytotoxicity . This suggests that the compound may similarly affect viral replication.
Data Tables
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of benzodioxol, including compounds similar to the one , exhibit promising antidiabetic activities. For instance, research has shown that certain benzodioxol derivatives can act as effective inhibitors of α-amylase, an enzyme crucial in carbohydrate metabolism. The compound's structural features may enhance its binding affinity to the enzyme, thereby reducing glucose absorption and managing blood sugar levels effectively .
Inhibition of Monoamine Oxidase B
Monoamine oxidase B (MAO-B) is an important target in the treatment of neurological disorders such as Parkinson's disease. Compounds with similar structures have been synthesized and tested for their inhibitory effects on MAO-B. For example, a related series of compounds demonstrated significant inhibitory activity with IC50 values in the low micromolar range. This suggests that the compound could be explored further for its potential neuroprotective effects through MAO-B inhibition .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine. SAR studies have revealed that modifications to the thiazole and triazole moieties can significantly influence biological activity. For instance, substituents on the phenyl rings can affect binding interactions with target enzymes .
Docking Studies
Molecular docking studies have provided insights into how this compound interacts with its biological targets at the molecular level. These studies suggest that the compound fits well within the active sites of enzymes like MAO-B, indicating potential for high specificity and low off-target effects .
Case Studies
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Key Structural Differences :
- Substituent on the phenyl ring : 2-Nitrophenyl vs. 3,5-dimethoxyphenyl.
- Synthesis : Prepared via reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile in triethylamine/DMF, yielding 82–97% .
- Biological Activity : Exhibits promising antiproliferative properties; the nitro group enables further functionalization for polycyclic derivatives .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
Key Structural Differences :
- Core Structure : Contains a pyrazole-thiazole-triazole hybrid vs. the target compound’s thiazole-triazole system.
- Substituents : Chlorophenyl and fluorophenyl groups vs. benzodioxolyl and dimethoxyphenyl.
- Biological Activity : Demonstrates antimicrobial activity, suggesting halogenated aryl groups enhance target binding .
- Crystallography : Isostructural with triclinic symmetry; planarity disrupted by perpendicular fluorophenyl groups .
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
Key Structural Differences :
- Simplified Structure : Lacks the triazole and dimethoxyphenyl moieties.
- Molecular Weight : 234.27 g/mol (C₁₁H₁₀N₂O₂S) vs. higher molecular weight of the target compound .
- Functionalization Potential: The absence of a triazole limits opportunities for further derivatization compared to the target compound.
Structural Characterization
SAR Insights :
- Electron-Donating Groups (e.g., methoxy) : May enhance solubility and π-π stacking with aromatic residues in target proteins.
- Electron-Withdrawing Groups (e.g., nitro) : Improve stability but may reduce binding affinity due to decreased electron density.
- Halogenation : Chloro/fluoro groups enhance lipophilicity and antimicrobial potency .
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing this compound, and how can purity be ensured post-synthesis?
The compound is synthesized via multi-step reactions involving:
- Huisgen cycloaddition (click chemistry) to form the triazole core, typically using copper(I) catalysts .
- Thiazole ring formation via cyclization of thioamides or thioureas under acidic conditions (e.g., H2SO4) .
- Functionalization of the benzo[d][1,3]dioxol-5-yl and dimethoxyphenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution .
Purity assurance : Post-synthesis, HPLC (>95% purity) and LC-MS validate structural integrity. Recrystallization in ethanol or DMF improves yield and purity .
Q. Q2. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify aromatic protons (δ 6.5–8.5 ppm for benzodioxole/thiazole) and triazole/amine protons (δ 5–6 ppm) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., C20H16N4O3S) .
- IR : Peaks at 1600–1650 cm<sup>−1</sup> confirm C=N (triazole/thiazole) and N-H (amine) bonds .
Advanced Synthesis and Optimization
Q. Q3. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Design of Experiments (DoE) : Optimize temperature (80–120°C), solvent (DMF/EtOH), and catalyst loading (e.g., 10 mol% CuI for cycloaddition) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- Continuous flow chemistry : Minimizes side reactions in thiazole formation .
Q. Q4. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with in vivo models to confirm target specificity .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals (excluding non-academic sources like BenchChem) .
Biological Activity and Mechanism
Q. Q5. What in vitro models are best suited for evaluating its antitumor potential?
- NCI-60 panel : Screens cytotoxicity across 60 cancer cell lines, with IC50 values <10 µM indicating high potency .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms programmed cell death induction .
- Kinase profiling : Targets like EGFR or VEGFR2 are tested via competitive binding assays .
Q. Q6. How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity?
- 3,5-Dimethoxyphenyl group : Enhances membrane permeability and binding to hydrophobic enzyme pockets .
- Benzo[d][1,3]dioxol-5-yl : Increases metabolic stability by resisting cytochrome P450 oxidation .
- Thiazole substitution : Electron-withdrawing groups (e.g., Cl, NO2) improve antiproliferative activity by 30–50% .
Data Analysis and Mechanistic Studies
Q. Q7. What computational methods predict binding modes with biological targets?
Q. Q8. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Single-crystal XRD : Confirms dihedral angles between benzodioxole and triazole rings (e.g., 45–60°), impacting π-π stacking .
- Powder XRD : Verifies polymorphic forms, which influence solubility and bioavailability .
Advanced Methodological Challenges
Q. Q9. What techniques quantify the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
